Core Scaffold Conservation with Liproxstatin-1: Structural Comparison and Class-Level Ferroptosis Inhibition Expectation
The target compound shares the 1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine core with liproxstatin-1, a validated ferroptosis inhibitor with IC50 = 22 nM in a cellular ferroptosis death assay [1]. While no direct IC50 data are publicly available for the target compound, the conserved spiroquinoxaline pharmacophore supports class-level expectation of ferroptosis-modulatory activity. The key structural divergence—tert-butyl replacing 3-chlorobenzyl and addition of 6',7'-dimethyl groups—represents a deliberate perturbation of the pharmacophore, enabling exploration of substituent-dependent potency, selectivity, and pharmacokinetic behavior that cannot be studied with the parent compound alone.
| Evidence Dimension | Ferroptosis inhibitory potency (cellular IC50) |
|---|---|
| Target Compound Data | Not publicly reported; inferred class-level activity from spiroquinoxaline scaffold |
| Comparator Or Baseline | Liproxstatin-1 (CAS 950455-15-9): IC50 = 22 nM [1] |
| Quantified Difference | Unknown; no direct head-to-head data available |
| Conditions | Cellular ferroptosis death assay (erastin-induced or RSL3-induced); GPX4 inhibition model [1] |
Why This Matters
Procurement of the target compound enables structure-activity relationship (SAR) studies that test how the tert-butyl and 6',7'-dimethyl modifications shift ferroptosis inhibitory potency away from the 22 nM benchmark of liproxstatin-1, essential for lead optimization programs.
- [1] Friedmann Angeli JP, Schneider M, Proneth B, et al. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice. Nat Cell Biol. 2014;16(12):1180-1191. View Source
